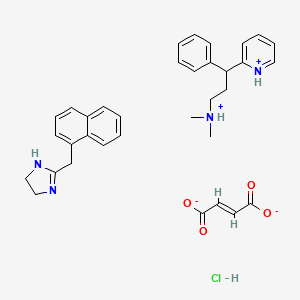

Visine-A

説明

特性

CAS番号 |

866099-93-6 |

|---|---|

分子式 |

C34H39ClN4O4 |

分子量 |

603.1 g/mol |

IUPAC名 |

(E)-but-2-enedioate;dimethyl-(3-phenyl-3-pyridin-1-ium-2-ylpropyl)azanium;2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride |

InChI |

InChI=1S/C16H20N2.C14H14N2.C4H4O4.ClH/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;5-3(6)1-2-4(7)8;/h3-10,12,15H,11,13H2,1-2H3;1-7H,8-10H2,(H,15,16);1-2H,(H,5,6)(H,7,8);1H/b;;2-1+; |

InChIキー |

DJJKIOFZVNCAJT-WRYGTEGESA-N |

異性体SMILES |

C[NH+](C)CCC(C1=CC=CC=C1)C2=CC=CC=[NH+]2.C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.C(=C/C(=O)[O-])\C(=O)[O-].Cl |

正規SMILES |

C[NH+](C)CCC(C1=CC=CC=C1)C2=CC=CC=[NH+]2.C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.C(=CC(=O)[O-])C(=O)[O-].Cl |

製品の起源 |

United States |

Foundational & Exploratory

Naphazoline Hydrochloride's Interaction with Alpha-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphazoline (B1676943) hydrochloride is a sympathomimetic amine widely utilized for its vasoconstrictive properties, primarily in ophthalmic and nasal decongestant formulations.[1][2] Its therapeutic effects are mediated through its interaction with alpha-adrenergic receptors. This technical guide provides an in-depth analysis of the binding affinity of naphazoline hydrochloride for α-adrenergic receptor subtypes. We consolidate available quantitative data, detail relevant experimental methodologies for receptor binding assays, and illustrate the associated signaling pathways. This document serves as a comprehensive resource for researchers and professionals engaged in pharmacology and drug development.

Introduction to Naphazoline and Alpha-Adrenergic Receptors

Naphazoline is an imidazoline (B1206853) derivative that functions as a potent alpha-adrenergic receptor agonist.[1] It is structurally related to other imidazoline compounds like oxymetazoline (B75379) and xylometazoline.[3] The physiological effects of naphazoline, such as vasoconstriction, are elicited through its binding to and activation of α-adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs).[2][4]

Alpha-adrenergic receptors are subdivided into two main types: α1 and α2, each with further subtypes (α1A, α1B, α1D and α2A, α2B, α2C).[5] While naphazoline is generally classified as a mixed α1/α2 agonist, understanding its specific binding affinity profile across these subtypes is crucial for elucidating its complete pharmacological character and predicting potential therapeutic applications and off-target effects.[6] One study has indicated that naphazoline is the most selective compound for the high-affinity state of the α2A-adrenoceptor, showing a 7-fold higher affinity for α2A over α2B, and a 23-fold higher affinity over the α2C subtype.[7]

Quantitative Binding Affinity Data

The binding affinity of a ligand for a receptor is a critical parameter in pharmacology, often expressed as the inhibition constant (Ki), dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). A lower value for these constants indicates a higher binding affinity. The following table summarizes the available quantitative data on the binding affinity of naphazoline hydrochloride for alpha-adrenergic receptor subtypes.

| Receptor Subtype | Ligand | Parameter | Value | Selectivity Ratio (relative to α2A) | Source |

| α2A | Naphazoline | Binding Affinity | Data Not Available | 1 | [7] |

| α2B | Naphazoline | Binding Affinity | Data Not Available | 7-fold lower than α2A | [7] |

| α2C | Naphazoline | Binding Affinity | Data Not Available | 23-fold lower than α2A | [7] |

| α1 (undifferentiated) | Naphazoline | Binding Affinity | Data Not Available | - | |

| β1 | Naphazoline | KD (Binding Affinity) | >10,000 nM | - | [8] |

| β2 | Naphazoline | KD (Binding Affinity) | >10,000 nM | - | [8] |

Note: While specific Ki or Kd values for alpha-adrenergic subtypes were not available in the reviewed literature, the selectivity ratios provide valuable insight into naphazoline's preference for the α2A subtype. The high KD values for beta-adrenergic receptors confirm its primary activity at alpha-receptors.

Signaling Pathways of Alpha-Adrenergic Receptors

The physiological responses to naphazoline are mediated through distinct intracellular signaling cascades initiated by the activation of α1 and α2-adrenergic receptors.

α1-Adrenergic Receptor Gq Signaling Pathway

α1-adrenergic receptors are coupled to Gq proteins. Upon agonist binding, the Gq protein activates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including smooth muscle contraction.

α2-Adrenergic Receptor Gi Signaling Pathway

α2-adrenergic receptors are coupled to Gi proteins, which are inhibitory. When an agonist such as naphazoline binds to the α2-receptor, the Gi protein inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) from ATP. A reduction in cAMP levels results in decreased activation of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of various cellular proteins. A key function of presynaptic α2-receptors is the inhibition of norepinephrine (B1679862) release from nerve terminals, creating a negative feedback loop. Studies have shown that for ligands with low intrinsic efficacy, such as naphazoline, the responses are monophasic and Gi-mediated only.[5]

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are a fundamental technique for characterizing the interaction of ligands with receptors. A common method is the competitive binding assay, which is used to determine the affinity (Ki) of an unlabeled test compound (e.g., naphazoline) for a receptor by measuring its ability to displace a radiolabeled ligand.

General Protocol for a Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Tissues or cells expressing the adrenergic receptor of interest are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a suitable method (e.g., BCA assay).

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

Each well will contain the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors or [3H]-rauwolscine for α2 receptors), and varying concentrations of the unlabeled test compound (naphazoline).

-

Control wells are included for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-labeled antagonist).

-

-

Incubation:

-

The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.

-

The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Detection and Data Analysis:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The radioactivity on the filters is quantified using a scintillation counter.

-

The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

-

Discussion and Conclusion

Naphazoline hydrochloride is a well-established α-adrenergic agonist with a pharmacological profile that indicates activity at both α1 and α2 subtypes. The available data, though not providing absolute Ki values for all subtypes, strongly suggests a preferential binding to the α2A-adrenergic receptor. This selectivity is a key determinant of its pharmacological effects.

The "low intrinsic efficacy" of naphazoline at α2-receptors, leading to a purely Gi-mediated response, is an important characteristic.[5] This suggests that while it binds to the receptor, its ability to induce a conformational change and subsequent G-protein activation is less pronounced compared to full agonists. This property can be significant in a therapeutic context, potentially reducing the likelihood of receptor desensitization or downregulation with prolonged use, although rebound congestion is a known side effect.

For drug development professionals, the selectivity profile of naphazoline for the α2A subtype could be a starting point for the design of more specific therapeutic agents. A deeper understanding of the structure-activity relationship of imidazoline compounds at the different α-adrenergic receptor subtypes could lead to the development of novel drugs with improved efficacy and reduced side-effect profiles.

References

- 1. youtube.com [youtube.com]

- 2. Articles [globalrx.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Naphazoline Hydrochloride? [synapse.patsnap.com]

- 5. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Differences in imidazoline and phenylethylamine alpha-adrenergic agonists: comparison of binding affinity and phosphoinositide response [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Ketotifen Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketotifen (B1218977) fumarate (B1241708) is a second-generation non-competitive H1-antihistamine and mast cell stabilizer utilized in the treatment of allergic conditions such as conjunctivitis and asthma.[1][2] Its therapeutic efficacy is rooted in a dual mechanism of action: the blockade of histamine (B1213489) H1 receptors and the inhibition of inflammatory mediator release from mast cells.[3][4] This technical guide provides a comprehensive overview of the synthesis of ketotifen fumarate, its chemical and physical properties, and its mechanism of action, with a focus on providing detailed experimental protocols and visual representations of key pathways.

Chemical and Physical Properties

Ketotifen fumarate is a white to yellowish crystalline powder.[5] The following table summarizes its key chemical and physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₃NO₅S | [6] |

| Molecular Weight | 425.5 g/mol | [6] |

| CAS Number | 34580-14-8 | [6] |

| IUPAC Name | (E)-but-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.0³,⁷]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | [6] |

| Appearance | White to brownish-yellow crystalline powder | [5] |

| Melting Point | 191-200°C (with decomposition) | [2][7] |

| Solubility | Sparingly soluble in water; Slightly soluble in methanol; Soluble in DMSO. | [2][8][9] |

| pKa | 8.43 ± 0.11 (for ketotifen base) | [5] |

Synthesis of Ketotifen

The synthesis of racemic ketotifen has been described in the literature, notably by Waldvogel et al. The general approach involves the construction of the tricyclic benzocycloheptathiophene core, followed by the introduction of the methylpiperidylidene side chain.

Synthetic Pathway

The following diagram illustrates a plausible synthetic route for ketotifen, based on available literature.

Caption: A generalized synthetic scheme for Ketotifen Fumarate.

Experimental Protocols

The following protocols are compiled from various sources and represent key steps in the synthesis of ketotifen.

Step 1: Grignard Reagent Formation

-

Objective: To prepare the Grignard reagent from 4-chloro-1-methylpiperidine.

-

Procedure: 2.4 g of magnesium, previously activated with iodine, is reacted with 12.0 g of 4-chloro-1-methylpiperidine in 100 ml of anhydrous tetrahydrofuran (B95107). The reaction mixture is refluxed for 2 hours.[5]

Step 2: Grignard Reaction with Tricyclic Ketone

-

Objective: To form the tertiary alcohol intermediate by reacting the Grignard reagent with the tricyclic ketone precursor.

-

Procedure: The Grignard reaction mixture from Step 1 is cooled to 10°C. A solution of the appropriate tricyclic ketone (9,10-dihydro-9-methyl-4H-benzo[2][9]cyclohepta[1,2-b]thiophen-4-one) in 70 ml of anhydrous tetrahydrofuran is added. The mixture is stirred for 1 hour at room temperature and then 1 hour at reflux. The reaction is then cooled and quenched with 150 ml of a 20% w/v aqueous ammonium (B1175870) chloride solution.[5] The organic phase is separated and worked up to yield the tertiary alcohol intermediate.[5]

Step 3: Dehydration to form Ketotifen

-

Objective: To dehydrate the tertiary alcohol to form the exocyclic double bond of the ketotifen molecule.

-

Procedure: The tertiary alcohol intermediate is subjected to dehydration. This can be achieved using an acid catalyst, such as hydrochloric acid in water, with heating.[9]

Step 4: Formation of Ketotifen Fumarate

-

Objective: To form the fumarate salt of ketotifen for improved stability and solubility.

-

Procedure: The ketotifen free base is dissolved in an appropriate solvent, such as ethanol. An equimolar amount of fumaric acid, also dissolved in a suitable solvent, is added to the solution. The resulting salt precipitates and can be collected by filtration and purified by recrystallization.

Mechanism of Action

Ketotifen fumarate's therapeutic effects are derived from its ability to modulate the allergic response through multiple mechanisms.[10]

-

H1-Receptor Antagonism: Ketotifen is a potent and selective antagonist of the histamine H1 receptor.[11] By blocking this receptor, it prevents histamine from inducing symptoms such as itching, vasodilation, and increased vascular permeability.[3]

-

Mast Cell Stabilization: Ketotifen stabilizes mast cells, thereby inhibiting their degranulation and the release of a variety of inflammatory mediators, including histamine, leukotrienes, and cytokines.[3]

-

Inhibition of Eosinophil Accumulation: The drug has been shown to prevent the accumulation of eosinophils at sites of inflammation, a key feature of the late phase of allergic reactions.[10]

-

Modulation of Intracellular Signaling: Ketotifen can increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) in mast cells by inhibiting the enzyme phosphodiesterase.[8] Elevated cAMP levels are associated with a decrease in mediator release.

Signaling Pathway

The following diagram illustrates the key signaling pathways affected by ketotifen.

Caption: Ketotifen's dual mechanism of action on mast cells and target cells.

Conclusion

Ketotifen fumarate remains a clinically relevant molecule for the management of allergic disorders due to its multifaceted mechanism of action. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route with experimental insights, and a clear depiction of its pharmacological activity. Further research into stereoselective syntheses and the development of new formulations may continue to enhance its therapeutic potential.

References

- 1. WO2001019367A1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]

- 2. CN111450051B - Preparation method of ketotifen fumarate oral solution - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. US7872025B2 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]

- 9. KETOTIFEN synthesis - chemicalbook [chemicalbook.com]

- 10. 4-(1-Methylpiperidin-4-ylidene)-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-9,10-dione (9,10-Dioxoketotifen) [lgcstandards.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Molecular Structure and Function of Naphazoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphazoline (B1676943) hydrochloride is a sympathomimetic amine widely utilized for its potent vasoconstrictive properties. As an imidazoline (B1206853) derivative, it primarily functions as a direct-acting agonist at α-adrenergic receptors. This technical guide provides a comprehensive overview of the molecular structure of naphazoline hydrochloride, its mechanism of action at the receptor level, and detailed experimental protocols for its characterization. Quantitative pharmacological data are presented to facilitate comparative analysis, and key signaling pathways and experimental workflows are visualized to enhance understanding.

Molecular Structure of Naphazoline Hydrochloride

Naphazoline hydrochloride is the hydrochloride salt of naphazoline. The addition of hydrochloric acid enhances the compound's stability and solubility in aqueous solutions, making it suitable for pharmaceutical formulations.

Chemical and Physical Properties

The fundamental chemical and physical properties of naphazoline hydrochloride are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride | [1] |

| Molecular Formula | C₁₄H₁₄N₂ · HCl | [2][3] |

| Molecular Weight | 246.74 g/mol | [3][4] |

| CAS Number | 550-99-2 | [2][3] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Freely soluble in water and ethanol | [4][5] |

| Melting Point | Approximately 255-260 °C | [5] |

2D and 3D Molecular Structure

The two-dimensional structure of naphazoline hydrochloride reveals a naphthalene (B1677914) ring linked by a methylene (B1212753) bridge to an imidazoline ring.

(A 2D chemical structure image of Naphazoline Hydrochloride would be placed here in a full document)

The three-dimensional conformation of the molecule is critical for its interaction with the binding pockets of adrenergic receptors.

(A 3D model of Naphazoline Hydrochloride would be displayed here in a full document)

Mechanism of Action and Physiological Function

Naphazoline hydrochloride's primary pharmacological effect is the constriction of blood vessels, which is achieved through its interaction with α-adrenergic receptors.[4]

Adrenergic Receptor Agonism

Naphazoline is a potent and direct-acting agonist of α-adrenergic receptors, with activity at both α1 and α2 subtypes.[1] Stimulation of α-adrenergic receptors on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction.[4] This action reduces blood flow to the affected area, thereby decreasing congestion and swelling.[4]

Signaling Pathways

The binding of naphazoline to α-adrenergic receptors triggers distinct intracellular signaling pathways depending on the receptor subtype.

-

α1-Adrenergic Receptor Signaling: These receptors are coupled to Gq proteins. Agonist binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a key trigger for smooth muscle contraction.

-

α2-Adrenergic Receptor Signaling: These receptors are coupled to Gi proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of protein kinase A (PKA). Presynaptically, this can inhibit the release of norepinephrine, while postsynaptically it contributes to smooth muscle contraction.

Caption: Signaling pathways of naphazoline at α1 and α2-adrenergic receptors.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the binding affinity (Ki or KD) and functional potency (EC50) of naphazoline at various adrenergic receptor subtypes.

Table 1: Binding Affinity of Naphazoline for Adrenergic Receptors

| Receptor Subtype | Ligand | Parameter | Value | Notes | Reference(s) |

| α2-Adrenergic (general) | Naphazoline | pKi | 8.24 | The pKi is the negative logarithm of the Ki value. | |

| β1-Adrenergic (human) | Naphazoline | KD | >10,000 nM | Indicates very low affinity. | |

| β2-Adrenergic (human) | Naphazoline | KD | >10,000 nM | Indicates very low affinity. |

Table 2: Functional Potency of Naphazoline at Adrenergic Receptors

| Receptor Subtype | Ligand | Assay | Parameter | Value | Notes | Reference(s) |

| α1-Adrenergic (human) | Naphazoline | Calcium Mobilization | logEC50 | -8.03 | Corresponds to an EC50 of approximately 9.33 nM. |

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of naphazoline for a specific α-adrenergic receptor subtype.

Caption: Experimental workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Tissues or cells expressing the adrenergic receptor of interest are homogenized in a cold lysis buffer.

-

The homogenate is subjected to low-speed centrifugation to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

The protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in a specific order:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of a suitable radioligand (e.g., [³H]prazosin for α1 receptors or [³H]yohimbine for α2 receptors).

-

Varying concentrations of unlabeled naphazoline hydrochloride.

-

-

Control wells are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

-

Quantification:

-

The radioactivity on the filters is counted using a scintillation counter.

-

-

Data Analysis:

-

The concentration of naphazoline that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Vasoconstriction Assay (Skin Blanching Method)

This in vivo assay measures the functional potency and duration of action of topically applied naphazoline hydrochloride by quantifying the degree of skin blanching.

Methodology:

-

Subject Selection:

-

Healthy adult volunteers with no history of skin diseases are recruited.

-

-

Site Selection and Baseline Measurement:

-

Test sites are marked on the volar aspect of the forearms.

-

Baseline skin color is measured using a chromameter to quantify color in a standardized manner.

-

-

Product Application:

-

A standardized amount of the naphazoline hydrochloride formulation is applied to the designated test sites.

-

Control sites receive a placebo or no treatment.

-

-

Occlusion (Optional):

-

In some protocols, the application sites are covered with an occlusive dressing to enhance drug penetration.

-

-

Time-point Measurements:

-

The degree of skin blanching (vasoconstriction) is measured at predetermined time intervals (e.g., 1, 2, 4, 6, 8 hours) after application using the chromameter.

-

-

Data Analysis:

-

The change in skin color from baseline is calculated at each time point.

-

The duration of action is determined by the time it takes for the skin color to return to baseline.

-

Conclusion

Naphazoline hydrochloride is a well-characterized α-adrenergic receptor agonist with a clear molecular structure and a defined mechanism of action that leads to vasoconstriction. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Further research to delineate the binding affinities and functional potencies at all individual α-adrenergic receptor subtypes would provide a more complete understanding of its pharmacological profile.

References

Naphazoline Hydrochloride's Effects on Vascular Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphazoline (B1676943) hydrochloride, a sympathomimetic amine, is widely recognized for its vasoconstrictive properties, primarily utilized in topical decongestants. This technical guide delves into the intricate molecular mechanisms governing its effects on vascular smooth muscle (VSM). It explores the dual receptor engagement of α1-adrenergic and imidazoline (B1206853) receptors, the subsequent intracellular signaling cascades, and the resulting physiological responses. This document provides a comprehensive overview of the current understanding of naphazoline's action, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways to serve as a resource for researchers and professionals in drug development.

Introduction

Naphazoline hydrochloride is an imidazoline derivative that functions as a potent vasoconstrictor.[1][2] Its primary clinical applications are in ophthalmology and rhinology to alleviate redness and congestion by constricting blood vessels.[3] The physiological effect of naphazoline is mediated through its interaction with receptors on vascular smooth muscle cells, leading to a cascade of intracellular events that culminate in muscle contraction and a reduction in blood vessel diameter.[3] Understanding the precise mechanisms of action is crucial for optimizing its therapeutic use and for the development of novel vasoactive compounds. This guide will provide a detailed examination of naphazoline's effects on VSM, focusing on its receptor interactions, signaling pathways, and the experimental methods used to elucidate these processes.

Mechanism of Action at the Receptor Level

Naphazoline's vasoconstrictive effects are primarily attributed to its agonistic activity at α1-adrenergic receptors located on the surface of vascular smooth muscle cells.[1][4] However, its imidazoline structure also allows for interaction with imidazoline receptors, which are also present on VSM cells, suggesting a dual mechanism of action.[5][6]

α1-Adrenergic Receptor Agonism

Naphazoline acts as a direct agonist at α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) of the Gq subtype.[4] The stimulation of these receptors is the principal pathway for its vasoconstrictive effects. While specific affinity (Ki) and potency (EC50) values for naphazoline on vascular smooth muscle α1-receptors are not consistently reported across the literature, its functional agonism is well-established. For context, the potency of various α-agonists can be compared in vascular tissues like the rat aorta.

Imidazoline Receptor Interaction

Vascular smooth muscle and endothelial cells express I2-imidazoline receptors.[5][6] Naphazoline exhibits binding affinity for these receptors.[5][6] The functional consequence of I2 receptor stimulation by naphazoline in the context of acute vasoconstriction is less characterized than its α1-adrenergic effects. Some studies suggest a role for imidazoline receptors in the regulation of vascular tone and cell proliferation.[6]

Intracellular Signaling Pathways

The binding of naphazoline to its receptors on VSM cells initiates a series of intracellular signaling events that lead to muscle contraction. The two primary pathways activated are the Gq-PLC-IP3 pathway, downstream of α1-adrenergic receptor stimulation, and the RhoA/Rho-kinase pathway, which contributes to calcium sensitization.

Gq-PLC-IP3 Pathway and Calcium Mobilization

Activation of α1-adrenergic receptors by naphazoline stimulates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration is a primary trigger for VSM contraction.[4]

RhoA/Rho-Kinase Pathway and Calcium Sensitization

In addition to increasing intracellular calcium, the activation of Gq-coupled receptors can also activate the small GTPase RhoA. Activated RhoA, in turn, activates Rho-kinase. Rho-kinase phosphorylates and inhibits myosin light chain phosphatase (MLCP). The inhibition of MLCP leads to an increase in the phosphorylation of the myosin light chain, even at stable intracellular calcium concentrations. This process, known as calcium sensitization, enhances the force of contraction for a given level of intracellular calcium, contributing to the sustained tonic contraction of VSM.

Quantitative Data

While specific EC50 and Ki values for naphazoline hydrochloride on vascular smooth muscle are not consistently available in the literature, the following tables provide contextual data for α1-adrenergic and imidazoline receptor ligands.

Table 1: Potency of α-Adrenergic Agonists on Rat Aorta Contraction

| Agonist | pD2 (-log EC50 M) |

| Norepinephrine | 7.30 |

| Phenylephrine | 6.99 |

| Clonidine | 7.01 |

| Naphazoline | Data not consistently available |

Data compiled from various sources studying rat aortic preparations.

Table 2: Binding Affinities (Ki) of Imidazoline Ligands at I2 Receptors

| Compound | Ki (nM) | Tissue Source |

| Agmatine | 240 ± 25 | Cultured rat aortic smooth muscle |

| Idazoxan | Reference Ligand | |

| Cirazoline | Higher affinity than Idazoxan | |

| Naphazoline | Lower affinity than Idazoxan |

Data is presented as a rank order of potency from studies on cultured rat aortic smooth muscle and bovine pulmonary artery endothelial cells.[5][6]

Detailed Experimental Protocols

In Vitro Vascular Smooth Muscle Contraction Assay (Organ Bath)

This protocol is a standard method for assessing the contractile response of isolated blood vessels to pharmacological agents.

Objective: To determine the dose-response relationship of naphazoline hydrochloride on vascular smooth muscle contraction.

Materials:

-

Isolated arterial rings (e.g., rat aorta, rabbit mesenteric artery)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

Naphazoline hydrochloride stock solution

-

Organ bath system with isometric force transducers

-

Data acquisition system

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Euthanize the animal according to approved ethical protocols.

-

Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit solution.

-

Clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.

-

Suspend the arterial rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

-

Connect the rings to isometric force transducers and apply an optimal resting tension (e.g., 1.5-2.0 g for rat aorta).

-

Allow the tissues to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.

-

Assess the viability of the tissue by contracting with a high concentration of potassium chloride (e.g., 60 mM KCl).

-

After washout and return to baseline, construct a cumulative concentration-response curve for naphazoline hydrochloride by adding increasing concentrations of the drug to the bath at regular intervals.

-

Record the contractile force at each concentration.

-

Data is typically expressed as a percentage of the maximal contraction induced by KCl. The EC50 value (the concentration that produces 50% of the maximal response) can be calculated by non-linear regression analysis of the concentration-response curve.

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium in cultured vascular smooth muscle cells.

Objective: To quantify the increase in intracellular calcium in VSM cells in response to naphazoline hydrochloride stimulation.

Materials:

-

Cultured vascular smooth muscle cells (e.g., A7r5 cell line or primary cells)

-

Fura-2 AM (calcium indicator dye)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution

-

Naphazoline hydrochloride solution

-

Fluorescence microscopy system with ratiometric imaging capabilities (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

-

Image analysis software

Procedure:

-

Culture VSM cells on glass coverslips to an appropriate confluency.

-

Load the cells with Fura-2 AM (e.g., 2-5 µM in HBSS) for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Perfuse the cells with HBSS and record baseline fluorescence by alternating excitation at 340 nm and 380 nm.

-

Stimulate the cells by perfusing with a known concentration of naphazoline hydrochloride in HBSS.

-

Record the changes in fluorescence intensity at both excitation wavelengths over time.

-

The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Calibrate the system using solutions of known calcium concentrations with ionophores (e.g., ionomycin) to determine the minimum (Rmin) and maximum (Rmax) ratios for calculating the absolute [Ca2+]i.

Conclusion

Naphazoline hydrochloride exerts its vasoconstrictive effects on vascular smooth muscle through a well-defined, yet complex, series of molecular events. Its primary mechanism involves the activation of α1-adrenergic receptors, leading to a Gq-protein-mediated increase in intracellular calcium via the PLC-IP3 pathway. This is further augmented by the RhoA/Rho-kinase pathway, which sensitizes the contractile machinery to calcium. The contribution of imidazoline receptor stimulation to the acute contractile response warrants further investigation. The experimental protocols detailed herein provide a framework for the continued exploration of naphazoline's pharmacology and the development of novel vasoactive therapeutics. Further research to quantify the specific potency and affinity of naphazoline at both receptor types in various vascular beds will provide a more complete understanding of its physiological and therapeutic effects.

References

- 1. Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sensitivity of rabbit aorta and mesenteric artery to norepinephrine: role of tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelium-dependent relaxation of rabbit aorta by acetylcholine requires ethylenediaminetetraacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha 1-adrenoceptor-induced contractility in rat aorta is mediated by the alpha 1D subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of age on rabbit aortic responses to relaxant endothelium-dependent and endothelium-independent agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Benzocycloheptathiophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of benzocycloheptathiophene derivatives, a class of compounds with significant therapeutic potential, particularly in the management of allergic disorders. This document details the core chemical structures, synthetic methodologies, and mechanisms of action, supported by quantitative data and detailed experimental protocols.

Introduction: A Promising Scaffold in Medicinal Chemistry

Benzocycloheptathiophenes are a class of tricyclic heterocyclic compounds characterized by a fused benzene (B151609) ring, a seven-membered cyclohepta ring, and a thiophene (B33073) ring. This unique structural motif has garnered considerable interest in medicinal chemistry due to its presence in pharmacologically active molecules. A prominent example is Ketotifen, a well-established anti-allergic drug, which belongs to this chemical class. The exploration of benzocycloheptathiophene derivatives has primarily focused on their potent antihistaminic and mast cell-stabilizing properties, making them attractive candidates for the development of novel therapeutics for allergic conditions such as rhinitis, conjunctivitis, and asthma.

Synthesis of Benzocycloheptathiophene Derivatives

The synthesis of the benzocycloheptathiophene core is a critical step in the development of derivatives with therapeutic potential. A key intermediate in the synthesis of many of these compounds is 9,10-Dihydro-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one. The following protocol outlines a well-established method for its synthesis.

Experimental Protocol: Synthesis of a Key Intermediate

Synthesis of 9,10-Dihydro-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one:

This procedure involves the cyclization of 2-(2-phenylethyl)thiophene-3-carboxylic acid using a strong acid catalyst.

Materials:

-

2-(2-phenylethyl)thiophene-3-carboxylic acid

-

Polyphosphoric acid (PPA)

-

Water

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Prepare a solution of polyphosphoric acid in toluene in a round-bottom flask equipped with a stirrer and a reflux condenser.

-

Add 2-(2-phenylethyl)thiophene-3-carboxylic acid to the stirred solution.

-

Heat the reaction mixture at 120-130°C for 2 hours.

-

After cooling, carefully add crushed ice and water to the reaction mixture to decompose the polyphosphoric acid.

-

Extract the aqueous mixture with toluene (3x).

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude tricyclic ketone as an oil.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

A more advanced and specific synthesis is that of 9-methyl-4-(1-methyl-4-piperidylidene)-4H-benzo[1][2]cyclohepta[1,2-b]thiophene-10(9H)-one, a direct derivative of the core structure.

Synthesis of 9-methyl-4-(1-methyl-4-piperidylidene)-4H-benzo[1][2]cyclohepta[1,2-b]thiophene-10(9H)-one: [3][4]

Materials:

-

4-(1-methyl-4-piperidylidene)-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-10(9H)-one

-

Cyclohexane

-

Potassium tert-butylate

-

Methyl iodide

-

Benzene

-

Water

Procedure:

-

Dissolve 24.5 g of 4-(1-methyl-4-piperidylidene)-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-10(9H)-one in 750 ml of boiling cyclohexane.[3][4]

-

Cool the mixture to 50°C and add 10.7 g of potassium tert-butylate while maintaining this temperature.[3][4]

-

Slowly add 12.4 g of methyl iodide dropwise while maintaining the temperature at 20°C.[3][4]

-

Add 100 ml of water and 100 ml of benzene to the reaction mixture.[3][4]

-

Separate the organic phase and evaporate the solvent to yield the crude product as an oil.[3][4]

-

The crude 9-methyl-4-(1-methyl-4-piperidylidene)-4H-benzo[1][2]cyclohepta[1,2-b]thiophene-10(9H)-one can be used in subsequent steps without further purification.[3][4] The hydrogen fumarate (B1241708) salt can be crystallized from ethanol (B145695) with a melting point of 213°-215°C.[3][4]

Pharmacological Activity and Mechanism of Action

Benzocycloheptathiophene derivatives primarily exert their anti-allergic effects through a dual mechanism: antagonism of the histamine (B1213489) H1 receptor and stabilization of mast cells.

Histamine H1 Receptor Antagonism

Histamine is a key mediator in allergic reactions, and its binding to the H1 receptor on various cells triggers symptoms like itching, vasodilation, and bronchoconstriction. Benzocycloheptathiophene derivatives act as inverse agonists at the H1 receptor, stabilizing its inactive conformation and thereby preventing histamine-induced signaling.

Mast Cell Stabilization

Mast cells play a crucial role in the allergic cascade by releasing a variety of inflammatory mediators, including histamine, upon activation. Certain benzocycloheptathiophene derivatives have been shown to stabilize mast cells, preventing their degranulation and the subsequent release of these pro-inflammatory substances. This action is thought to involve the modulation of intracellular calcium levels, which are essential for the fusion of granular membranes with the cell membrane.

Data Presentation: Quantitative Pharmacological Data

While specific quantitative data for newly synthesized benzocycloheptathiophene derivatives are often proprietary, the well-characterized and structurally similar compound, Ketotifen, provides a valuable reference for the pharmacological profile of this class.

| Parameter | Value | Compound | Assay | Reference |

| H1 Receptor Binding Affinity (pKi) | 9.2 | Ketotifen | Radioligand binding assay | [5] |

| Inhibition of Histamine Release | >90% at 10-11 to 10-4 M | Ketotifen | Anti-IgE induced histamine release from human conjunctival mast cells | [6] |

| Inhibition of Tryptase Release | >90% at 10-10 to 10-4 M | Ketotifen | Anti-IgE induced tryptase release from human conjunctival mast cells | [6] |

| Inhibition of Compound 48/80-Induced Histamine Release | Concentration-dependent inhibition | Ketotifen | Rat mast cells | [3] |

Key Signaling Pathways

The anti-allergic effects of benzocycloheptathiophene derivatives can be visualized through their interaction with key signaling pathways.

References

- 1. KETOTIFEN synthesis - chemicalbook [chemicalbook.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Ketotifen-induced histamine release, inhibition of histamine secretion and modulation of immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Assessment of receptor affinities of ophthalmic and systemic agents in dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Imidazoline Derivative Sympathomimetic Amines in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of imidazoline (B1206853) derivative sympathomimetic amines, a class of compounds with significant pharmacological interest due to their interaction with both imidazoline and α-adrenergic receptors. This document details their mechanism of action, receptor binding affinities, and the signaling pathways they modulate. Furthermore, it provides detailed experimental protocols for their investigation and summarizes quantitative data to facilitate comparative analysis.

Core Concepts: Imidazoline and Adrenergic Receptor Interaction

Imidazoline derivatives are structurally characterized by an imidazoline ring system. Their sympathomimetic effects arise from their ability to act as agonists at α-adrenergic receptors, mimicking the action of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. However, a key aspect of their pharmacology is their affinity for imidazoline receptors (I-receptors), which are distinct from adrenergic receptors. There are three main classes of imidazoline receptors: I₁, I₂, and I₃. The interaction of these derivatives with both receptor systems leads to a complex pharmacological profile, which has been exploited for therapeutic purposes, particularly in the management of hypertension and as nasal decongestants.[1][2][3]

Quantitative Data: Receptor Binding Affinities

The binding affinities (Ki) of various imidazoline derivatives for imidazoline and α-adrenergic receptor subtypes are crucial for understanding their selectivity and potential therapeutic applications. Lower Ki values indicate a higher binding affinity.

| Compound | I₁ Receptor Ki (nM) | I₂ Receptor Ki (nM) | α₁-Adrenergic Receptor Ki (nM) | α₂-Adrenergic Receptor Ki (nM) | Selectivity Ratio (α₂/I₁) | Reference |

| Clonidine | ~4-10 | - | - | ~3-10 | ~1 | [1][4][5] |

| Moxonidine | ~3-5 | - | - | ~150-1000 | ~33-200 | [5][6][7] |

| Rilmenidine | ~2.5 | - | - | ~150 | ~60 | [8] |

| Naphazoline | - | - | High Affinity | High Affinity | - | [3] |

| Oxymetazoline | - | - | High Affinity (α₁ₐ) | High Affinity (α₂ₐ) | - | [9][10][11][12] |

| Xylometazoline | - | - | Moderate Affinity | High Affinity (α₂₈) | - | [10][12] |

| Cirazoline | High Affinity | High Affinity | High Affinity (α₁) | Antagonist Activity | - | [11][13][14] |

| Benazoline | 0.085 | - | 2300 | 1580 | 18621 (I₂/α₂) | [15] |

| Tracizoline | 0.18 | - | 420 | 1400 | 7762 (I₂/α₂) | [15] |

Note: Ki values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand used).

Signaling Pathways

The physiological effects of imidazoline derivatives are mediated by distinct signaling cascades initiated upon receptor activation.

I₁-Imidazoline Receptor Signaling

Activation of the I₁-imidazoline receptor is not coupled to the conventional G-protein pathways that modulate adenylyl or guanylyl cyclases.[15][16] Instead, it is linked to the hydrolysis of choline (B1196258) phospholipids, leading to the generation of second messengers like diacylglyceride (B12379688) (DAG) and arachidonic acid.[16] This pathway shares similarities with that of the interleukin family of neurocytokine receptors.[16]

α₁-Adrenergic Receptor Signaling

α₁-Adrenergic receptors are Gq protein-coupled receptors.[17][18] Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[17][19] IP₃ mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[17]

α₂-Adrenergic Receptor Signaling

α₂-Adrenergic receptors are coupled to Gi proteins, which are inhibitory. Activation of α₂-receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.

Experimental Protocols

Radioligand Displacement Assay for Ki Determination

This protocol is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

-

Homogenize the tissue or cells expressing the target receptor in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20-30 minutes) to pellet the membranes.

-

Resuspend the membrane pellet in a fresh buffer, and repeat the high-speed centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C. Determine the protein concentration using a suitable method (e.g., BCA assay).

2. Binding Assay:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of the membrane preparation (e.g., 50-120 µg of protein).

-

50 µL of the unlabeled test compound at various concentrations or buffer (for total binding). For non-specific binding, use a high concentration of a known ligand for the receptor.

-

50 µL of the radioligand (e.g., [³H]-clonidine) at a fixed concentration (typically at or below its Kd value).

-

-

Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C).

3. Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration to generate a displacement curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay for Functional Activity

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon agonist stimulation.[9][15]

1. Membrane Preparation:

-

Prepare cell or tissue membranes as described in the radioligand binding assay protocol.

2. Assay Setup:

-

In a 96-well plate, add the following in order:

-

Pre-incubate the plate (e.g., for 15 minutes at 30°C).[15]

3. Initiation and Incubation:

-

Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.05-0.1 nM final concentration).[15]

-

Incubate the plate with gentle shaking (e.g., for 60 minutes at 30°C).[15]

4. Termination and Detection:

-

Terminate the assay by rapid vacuum filtration through a 96-well filter plate.[15]

-

Wash the filters with ice-cold wash buffer.[15]

-

Measure the radioactivity retained on the filters using a scintillation counter.[15]

5. Data Analysis:

-

Calculate the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal (no agonist) and non-specific binding.

-

Plot the stimulated binding as a function of the agonist concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[9]

Functional Assay on Isolated Aortic Rings

This ex vivo protocol assesses the vasoconstrictor or vasodilator effects of imidazoline derivatives on vascular smooth muscle.

1. Tissue Preparation:

-

Euthanize a rabbit (e.g., Male New Zealand white) and carefully dissect the thoracic aorta.[10]

-

Place the aorta in cold Krebs-Henseleit Solution (KHS) and remove adherent connective and adipose tissue.[10]

-

Cut the aorta into rings of 3-5 mm in length.[10] For endothelium-dependent studies, the endothelium can be removed by gentle rubbing of the intimal surface.

2. Mounting and Equilibration:

-

Mount the aortic rings in an organ bath containing KHS, maintained at 37°C and continuously gassed with carbogen (B8564812) (95% O₂ / 5% CO₂).[10]

-

Connect one end of the ring to a fixed support and the other to an isometric force transducer.[10]

-

Apply an optimal resting tension (e.g., 1.5-2.0 g) and allow the tissue to equilibrate for 60-90 minutes, with periodic washing.[10]

-

Assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM).[10]

3. Experimental Procedure:

-

For Vasoconstrictor Effects: Add the imidazoline derivative in a cumulative manner to the organ bath and record the contractile response.

-

For Vasodilator Effects: First, induce a stable submaximal contraction with a vasoconstrictor like phenylephrine. Then, add the test compound cumulatively to assess its relaxant effect.[10]

4. Data Analysis:

-

Express the contractile responses as a percentage of the maximal contraction induced by KCl.

-

Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/vasodilators).

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

The SHR model is widely used to evaluate the antihypertensive effects of drug candidates.

1. Animal Model and Acclimation:

-

Use adult male Spontaneously Hypertensive Rats (SHR).

-

Acclimate the rats to the experimental conditions and handling for several days before the study to minimize stress-induced blood pressure fluctuations.[1]

2. Drug Administration:

-

Administer the imidazoline derivative via the desired route (e.g., oral gavage, intravenous injection).[1] The vehicle used to dissolve the compound should be administered to a control group.[1]

3. Blood Pressure Measurement:

-

Measure systolic blood pressure and heart rate at baseline and at various time points after drug administration.

-

Non-invasive method (Tail-cuff): Place the rat in a restrainer and a cuff with a sensor around its tail. The cuff is inflated and then deflated, and the pressure at which the pulse returns is recorded as the systolic blood pressure.[1]

-

Invasive method (Telemetry or direct arterial cannulation): For continuous and more accurate measurements, a pressure-sensing catheter can be surgically implanted into an artery (e.g., carotid or femoral artery).

4. Data Analysis:

-

Calculate the change in blood pressure and heart rate from baseline for each animal at each time point.

-

Compare the effects of the drug-treated group with the vehicle-treated group using appropriate statistical analysis.

This guide provides a foundational understanding of the research landscape of imidazoline derivative sympathomimetic amines. The provided data, pathways, and protocols are intended to serve as a valuable resource for the design and execution of further investigations in this promising area of pharmacology and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. google.com [google.com]

- 5. benchchem.com [benchchem.com]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.uwec.edu [chem.uwec.edu]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. revvity.com [revvity.com]

- 15. benchchem.com [benchchem.com]

- 16. ijcrt.org [ijcrt.org]

- 17. Changes of imidazoline receptors in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ketotifen Fumarate for Eosinophil Migration Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of ketotifen (B1218977) fumarate (B1241708) in studies focused on the inhibition of eosinophil migration. Eosinophils are key effector cells in allergic inflammation and other eosinophilic disorders, making the study of their migration crucial for the development of novel therapeutics. Ketotifen fumarate, a drug with a multifaceted mechanism of action, has demonstrated significant inhibitory effects on this process.

Mechanism of Action: A Multi-pronged Approach

Ketotifen fumarate's ability to inhibit eosinophil migration stems from a combination of its pharmacological properties, primarily its potent histamine (B1213489) H1-receptor antagonism and its mast cell-stabilizing effects.[1][2] Additionally, evidence suggests direct effects on eosinophils, contributing to its overall efficacy in attenuating eosinophilic inflammation.[1][3]

The recruitment of eosinophils to inflammatory sites is a complex process orchestrated by a variety of chemoattractants. Ketotifen has been shown to effectively inhibit eosinophil chemotaxis induced by several key chemoattractants, including:

-

N-formyl-methionyl-leucyl-phenylalanine (fMLP): A potent bacterial-derived chemoattractant.[4][5][6]

-

Interleukin-5 (IL-5): A crucial cytokine for eosinophil differentiation, survival, and activation.[4][5][6]

-

Eotaxin (CCL11): A potent and specific eosinophil chemoattractant.[4][5][6]

-

Platelet-Activating Factor (PAF): A lipid mediator of inflammation.[7]

While the precise intracellular signaling pathways in eosinophils directly modulated by ketotifen are not fully elucidated, its action is likely to interfere with the downstream signaling cascades initiated by these chemoattractants. These cascades typically involve G-protein coupled receptors (GPCRs), leading to intracellular calcium mobilization, and the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are critical for cell motility and chemotaxis.[8][9] Ketotifen's ability to inhibit PAF-induced actin polymerization in an eosinophilic leukemia cell line further suggests a direct interference with the cytoskeletal rearrangements necessary for cell migration.[10]

Quantitative Data on Eosinophil Migration Inhibition

Ketotifen fumarate inhibits eosinophil chemotaxis in a dose-dependent manner. While specific IC50 values are not consistently reported across studies, the effective concentration range has been established.

| Chemoattractant | Effective Concentration Range of Ketotifen Fumarate | Notable Findings |

| fMLP | 10⁻⁸ M to 10⁻⁴ M | Significant inhibition of chemotaxis observed within this range.[4][5][6] |

| IL-5 | 10⁻⁸ M to 10⁻⁴ M | Dose-dependent inhibition of eosinophil migration.[4][5][6] Additionally, ketotifen can induce primary necrosis in IL-5-treated eosinophils.[5] |

| Eotaxin | 10⁻⁸ M to 10⁻⁴ M | Significant, dose-dependent inhibition of chemotaxis towards this potent eosinophil-specific chemokine.[4][5][6] |

| PAF | 10⁻⁹ M to 10⁻⁵ M | Inhibition of PAF-induced actin polymerization, a key process in cell motility, was observed.[10] A concentration of 10 µM significantly inhibited PAF-induced chemotaxis.[7] |

Experimental Protocols

Isolation of Human Eosinophils from Peripheral Blood

Principle: This protocol describes the isolation of highly purified eosinophils from human peripheral blood using negative selection, a method that ensures the isolation of untouched eosinophils.

Materials:

-

Human peripheral blood collected in EDTA-containing tubes

-

Density gradient medium (e.g., Ficoll-Paque)

-

Red blood cell lysis buffer

-

Eosinophil isolation kit (negative selection, containing an antibody cocktail against markers for other leukocytes)

-

Magnetic-activated cell sorting (MACS) columns and magnet, or a similar magnetic separation system

-

Buffer (e.g., PBS with 2% FBS and 2 mM EDTA)

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Procedure:

-

Dilution and Layering: Dilute the whole blood with an equal volume of buffer. Carefully layer the diluted blood over the density gradient medium in a centrifuge tube.

-

Density Gradient Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. This will separate the blood into distinct layers: plasma, mononuclear cells, granulocytes, and red blood cells.

-

Granulocyte Collection: Carefully aspirate and discard the upper layers (plasma and mononuclear cells). Collect the granulocyte layer.

-

Red Blood Cell Lysis: Resuspend the granulocyte pellet in red blood cell lysis buffer and incubate for 5-10 minutes at room temperature. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Negative Selection:

-

Resuspend the granulocyte pellet in buffer.

-

Add the eosinophil isolation antibody cocktail and incubate on ice for 15 minutes. This cocktail contains antibodies that will bind to non-eosinophil granulocytes.

-

Add magnetic microbeads and incubate on ice for another 15 minutes. The microbeads will bind to the antibody-labeled cells.

-

-

Magnetic Separation:

-

Place a MACS column in the magnetic field.

-

Apply the cell suspension to the column. The unlabeled eosinophils will pass through the column, while the magnetically labeled cells will be retained.

-

Wash the column with buffer to collect all the eosinophils.

-

-

Cell Counting and Viability: Centrifuge the collected eosinophil suspension, resuspend in a known volume of buffer, and count the cells using a hemocytometer. Assess cell viability using trypan blue exclusion. The purity of the isolated eosinophils should be confirmed by cytological staining (e.g., Wright-Giemsa) or flow cytometry.

Eosinophil Chemotaxis Assay (Boyden Chamber)

Principle: The Boyden chamber assay is a widely used method to assess the chemotactic response of cells towards a chemoattractant. The chamber consists of two compartments separated by a microporous membrane.

Materials:

-

Purified eosinophils

-

Chemoattractant (e.g., fMLP, IL-5, or eotaxin)

-

Ketotifen fumarate

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Boyden chamber apparatus with polycarbonate filters (typically 5 µm pore size for eosinophils)

-

Incubator (37°C, 5% CO₂)

-

Microscope

-

Staining solution (e.g., Diff-Quik)

Procedure:

-

Preparation of Cells and Reagents:

-

Resuspend the purified eosinophils in assay medium at a concentration of 1 x 10⁶ cells/mL.

-

Prepare serial dilutions of ketotifen fumarate in the assay medium.

-

Pre-incubate the eosinophils with the different concentrations of ketotifen or vehicle control for 30 minutes at 37°C.

-

Prepare the chemoattractant solution in the assay medium at the desired concentration.

-

-

Assay Setup:

-

Add the chemoattractant solution to the lower wells of the Boyden chamber. For the negative control, add assay medium alone.

-

Carefully place the microporous membrane over the lower wells, ensuring no air bubbles are trapped.

-

Add the pre-incubated eosinophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours to allow for cell migration.

-

Cell Staining and Counting:

-

After incubation, carefully remove the membrane.

-

Wipe the non-migrated cells from the upper surface of the membrane.

-

Fix the membrane in methanol (B129727) and stain with a suitable stain (e.g., Diff-Quik).

-

Mount the membrane on a microscope slide.

-

Count the number of migrated cells on the lower surface of the membrane in several high-power fields using a light microscope.

-

-

Data Analysis: Calculate the percentage of inhibition of migration for each concentration of ketotifen compared to the vehicle control.

Visualizing the Mechanisms and Workflows

To better understand the complex processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: Signaling pathways in eosinophil chemotaxis and potential points of inhibition by ketotifen fumarate.

Caption: Experimental workflow for the isolation of human eosinophils from peripheral blood.

Caption: Experimental workflow for the eosinophil chemotaxis assay using a Boyden chamber.

References

- 1. Effect of ketotifen on the production of reactive oxygen species from human eosinophils primed by eotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of ketotifen eye drops in the treatment of seasonal allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of eosinophils degranulation by Ketotifen in a patient with milk allergy, manifested as bronchial asthma--an electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of ketotifen on eotaxin-dependent activation of eosinophils: consequences for allergic eye diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. The effect of ketotifen on eosinophils as measured at LTC4 release and by chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of p38 mitogen-activated protein kinase and nuclear factor-kappaB in tumour necrosis factor-induced eotaxin release of human eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eotaxin induces degranulation and chemotaxis of eosinophils through the activation of ERK2 and p38 mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ketotifen inhibits PAF-induced actin polymerization in a human eosinophilic leukaemia cell line, EoL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Role of Naphazoline Hydrochloride in Reducing Conjunctival Congestion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphazoline (B1676943) hydrochloride is a sympathomimetic amine widely utilized in ophthalmic preparations for its potent vasoconstrictive properties, which effectively reduce conjunctival congestion, commonly known as red eye. This technical guide provides a comprehensive overview of the molecular mechanisms, pharmacodynamics, and relevant experimental methodologies used to evaluate the efficacy of naphazoline hydrochloride. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and ophthalmic research. This document delves into the signaling pathways activated by naphazoline, presents quantitative data from pertinent studies in structured tables, and offers detailed experimental protocols for preclinical and clinical evaluation.

Introduction

Conjunctival congestion, characterized by the dilation of blood vessels in the conjunctiva, is a hallmark of ocular inflammation and irritation.[1] Naphazoline hydrochloride, an imidazoline (B1206853) derivative, is a cornerstone of over-the-counter (OTC) ophthalmic solutions designed to alleviate this condition.[2][3] Its rapid onset and significant efficacy in whitening the eye make it a subject of continuous interest in ophthalmic drug development.[4] Understanding its precise mechanism of action and the methodologies to quantify its effects is crucial for the development of novel and improved ocular therapies.

Mechanism of Action: Alpha-Adrenergic Receptor Agonism

Naphazoline hydrochloride functions as a direct-acting sympathomimetic amine, exerting its pharmacological effects through the stimulation of alpha-adrenergic receptors on the smooth muscle of conjunctival arterioles and venules.[2][5] It is characterized as a mixed α1 and α2-adrenergic receptor agonist.[2]

α1-Adrenergic Receptor Signaling Pathway

The activation of α1-adrenergic receptors is the primary pathway leading to vasoconstriction. This process is mediated by a Gq protein-coupled receptor signaling cascade:

-

Receptor Binding: Naphazoline hydrochloride binds to the α1-adrenergic receptor on the surface of vascular smooth muscle cells.

-

Gq Protein Activation: This binding activates the associated heterotrimeric Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytoplasm.

-

Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the contraction of the vascular smooth muscle, resulting in vasoconstriction and a subsequent reduction in blood flow to the conjunctiva.[6]

Figure 1: Naphazoline's α1-Adrenergic Signaling Pathway.

α2-Adrenergic Receptor Signaling

Naphazoline also stimulates α2-adrenergic receptors, which are coupled to Gi proteins. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In the context of conjunctival blood vessels, presynaptic α2-receptors can inhibit the release of norepinephrine, creating a negative feedback loop that modulates the vasoconstrictive response. Naphazoline has a binding affinity of approximately 2:1 for α2:α1 receptors.[2]

Quantitative Data on Efficacy

The vasoconstrictive effect of naphazoline hydrochloride has been quantified in several studies. The following tables summarize key findings.

Table 1: Dose-Response of Naphazoline Hydrochloride on Histamine-Induced Conjunctival Erythema

| Naphazoline HCl Concentration | Outcome |

| 0.1% | Produced constriction of superficial conjunctival and corneal capillaries, resulting in reduced redness. Did not differ significantly from the 0.02% dose in blanching effect.[2][7] |

| 0.05% | Demonstrated significant blanching of the conjunctiva. Did not differ significantly from the 0.02% dose.[2] |

| 0.02% | Showed significantly more blanching of the conjunctiva compared to the 0.012% concentration.[2] |

| 0.012% | Effective in protecting against vasodilation caused by chlorinated water, with comparable effectiveness to the 0.1% concentration.[7] |

Data from a double-masked study in 6 healthy adults with histamine-induced erythema.[2]

Table 2: Clinical Efficacy of Naphazoline Hydrochloride (0.025%) in Combination with Pheniramine (B192746) Maleate in a Conjunctival Allergen Challenge (CAC) Model

| Time Point Post-CAC | Outcome vs. Placebo (Ocular Allergy Index Score) | Outcome vs. Olopatadine (B1677272) 0.1% (Ocular Allergy Index Score) |

| 7 minutes | Significantly lower | No significant difference |

| 12 minutes | Significantly lower | Significantly lower |

| 20 minutes | Significantly lower | Significantly lower |

CAC model with prophylactic administration 10 minutes before allergen challenge. Ocular Allergy Index (OAI) is a composite score of 6 signs and symptoms of allergic conjunctivitis.[8]

Experimental Protocols

The evaluation of naphazoline hydrochloride's efficacy in reducing conjunctival congestion involves various preclinical and clinical experimental models.

Preclinical Model: Rabbit Model of Conjunctival Congestion

This model is used to induce and quantify conjunctival hyperemia and assess the efficacy of vasoconstrictor agents.

Protocol:

-

Animal Model: Healthy New Zealand white rabbits are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Induction of Conjunctival Congestion:

-

Allergen-Induced: Sensitize rabbits by intraperitoneal injection of an allergen (e.g., ragweed pollen extract). After a sensitization period (e.g., 21 days), induce an allergic reaction by instilling the allergen into the conjunctival sac.[9]

-

Chemical-Induced: Induce conjunctival inflammation and hyperemia by topical application of an irritant, such as sulfur mustard or particulate matter.[10][11]

-

-

Drug Administration:

-

Administer a single drop (approximately 50 µL) of naphazoline hydrochloride solution (at various concentrations) to one eye.

-

The contralateral eye receives a saline vehicle and serves as the control.

-

-

Quantification of Hyperemia:

-

Digital Image Analysis:

-

Gently restrain the rabbit and capture high-resolution digital images of the conjunctiva using a slit-lamp or a specialized camera at baseline and various time points post-treatment.

-

Use image analysis software (e.g., ImageJ) to segment the conjunctival area and the blood vessels.

-

Calculate the percentage of the total conjunctival area occupied by blood vessels or use a pixel densitometry index to quantify redness.[12][13]

-

-

Laser Doppler Flowmetry (LDF):

-

Anesthetize the rabbit according to the approved protocol.

-

Use a Laser Doppler Flowmeter to non-invasively measure conjunctival blood flow, expressed in arbitrary Perfusion Units (PU).[6]

-

-

-

Data Analysis: Compare the changes in hyperemia and blood flow between the naphazoline-treated and control eyes over time.

Figure 2: Workflow for the Rabbit Model of Conjunctival Congestion.

Clinical Trial: Conjunctival Allergen Challenge (CAC) Model

The CAC model is a standardized method to evaluate the efficacy of anti-allergic and vasoconstrictive ophthalmic drugs in humans.

Protocol:

-

Subject Selection: Recruit subjects with a history of ocular allergies and a positive skin test reaction to a specific allergen (e.g., cat dander, ragweed).[14]

-

Baseline Visits:

-

Visit 1 (Titration): Determine the threshold dose of the allergen that elicits a moderate allergic reaction (e.g., 2+ on a 0-4 scale for itching and redness). This is done by administering increasing concentrations of the allergen at set intervals.[15]

-

Visit 2 (Confirmation): Confirm the reproducibility of the allergic reaction by challenging the subject with the previously determined threshold dose.

-

-

Treatment Visit:

-